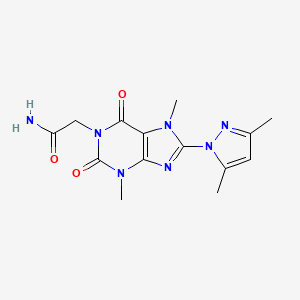

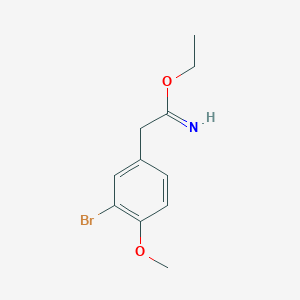

2-Methoxy-2-phenylbutan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Methoxy-2-phenylbutan-1-amine” is a compound that falls under the category of 2-Phenethylamines . Phenethylamines are widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements . They play a critical role in various biological processes and have been the subject of extensive research in medicinal chemistry .

Synthesis Analysis

The synthesis of compounds similar to “2-Methoxy-2-phenylbutan-1-amine” involves complex chemical reactions. For instance, a novel method has been developed to distinguish β-methylphenylethylamines from isomeric α-methylphenylethylamines by liquid chromatography coupled to electrospray ionization mass spectrometry .Molecular Structure Analysis

The molecular structure of “2-Methoxy-2-phenylbutan-1-amine” can be analyzed using various techniques such as Fourier transform infrared (FTIR) spectrum . The most stable conformation of the molecule can be determined through a careful potential energy surfaces study .Chemical Reactions Analysis

The chemical reactions involving “2-Methoxy-2-phenylbutan-1-amine” can be complex and multi-channel . The probability of possible reaction pathways for such bimolecular interactions can be predicted using advanced algorithms .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-2-phenylbutan-1-amine” can be determined through various methods. These properties include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .科学的研究の応用

Chemoselective Protection/Deprotection Reagent

2-Methoxy-2-phenylbutan-1-amine (MPBA) serves as a chemoselective multitasking reagent for protecting and deprotecting amino groups. Specifically, it forms a stable urea linkage, which is advantageous due to its stability under acidic, alkaline, and aqueous conditions. Researchers use MPBA to protect amino groups during synthetic processes and then conveniently deprotect them to regenerate free amines .

Polymerization Initiator

MPBA can act as an initiator in polymerization reactions. For instance, in the polymerization of 2-ethyl-2-oxazoline (EtOx), commercially available phthalimide-NH₂-C₃-Br (which contains an MPBA moiety) demonstrates excellent control over the polymerization process. Its stability and reactivity make it a suitable choice for achieving precise control in polymer synthesis .

Hybrid Film Precursor

In materials science, MPBA contributes to the synthesis of hybrid films. After reaction, the solution containing MPBA is filtered to obtain a precursor for creating hybrid films, such as OMePPS/TiO₂ films. These films find applications in areas like solar cells and photocatalysis .

作用機序

Safety and Hazards

将来の方向性

特性

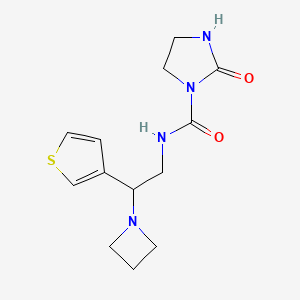

IUPAC Name |

2-methoxy-2-phenylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-11(9-12,13-2)10-7-5-4-6-8-10/h4-8H,3,9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXNASZINLKNJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)(C1=CC=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/no-structure.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2771040.png)

![6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2771043.png)

![Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2771044.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2771052.png)

![N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2771053.png)